Methyl 3,5-dimethylpicolinate Methyl 3,5-dimethylpicolinate
Brand Name: Vulcanchem
CAS No.: 70580-30-2
VCID: VC8289573
InChI: InChI=1S/C9H11NO2/c1-6-4-7(2)8(10-5-6)9(11)12-3/h4-5H,1-3H3
SMILES: CC1=CC(=C(N=C1)C(=O)OC)C
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

Methyl 3,5-dimethylpicolinate

CAS No.: 70580-30-2

Cat. No.: VC8289573

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,5-dimethylpicolinate - 70580-30-2

Specification

CAS No. 70580-30-2
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name methyl 3,5-dimethylpyridine-2-carboxylate
Standard InChI InChI=1S/C9H11NO2/c1-6-4-7(2)8(10-5-6)9(11)12-3/h4-5H,1-3H3
Standard InChI Key XAICUPFAGSALTC-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1)C(=O)OC)C
Canonical SMILES CC1=CC(=C(N=C1)C(=O)OC)C

Introduction

Chemical Structure and Nomenclature

Methyl 3,5-dimethylpicolinate (IUPAC name: methyl 3,5-dimethylpyridine-2-carboxylate) has the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. Its structure consists of:

  • A pyridine ring (aromatic six-membered ring with one nitrogen atom).

  • Two methyl groups (-CH₃) at positions 3 and 5.

  • A methoxycarbonyl group (-COOCH₃) at position 2.

The compound’s stereoelectronic properties are influenced by the electron-donating methyl groups, which increase the electron density of the pyridine ring. This alters its reactivity compared to unsubstituted or halogenated picolinates .

Synthesis and Production

Synthetic Routes

Methyl 3,5-dimethylpicolinate is typically synthesized via esterification of 3,5-dimethylpicolinic acid. Common methods include:

Method 1: Acid-Catalyzed Esterification
3,5-Dimethylpicolinic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid:

3,5-Dimethylpicolinic acid+CH₃OHH₂SO₄Methyl 3,5-dimethylpicolinate+H₂O\text{3,5-Dimethylpicolinic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl 3,5-dimethylpicolinate} + \text{H₂O}

Yield: 70–85% under optimized conditions.

Method 2: Coupling Reagents
Using dimethyl sulfate (DMS) or methyl iodide with a base (e.g., K₂CO₃) in anhydrous dimethylformamide (DMF):

3,5-Dimethylpicolinic acid+(CH₃O)₂SO₂Methyl 3,5-dimethylpicolinate+By-products\text{3,5-Dimethylpicolinic acid} + \text{(CH₃O)₂SO₂} \rightarrow \text{Methyl 3,5-dimethylpicolinate} + \text{By-products}

Advantage: Higher purity (>95%) but requires rigorous moisture control .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency:

  • Temperature: 80–100°C.

  • Pressure: 1–2 atm.

  • Catalyst: Heterogeneous catalysts (e.g., zeolites) to minimize waste.

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Melting Point45–48°CDifferential Scanning Calorimetry (DSC)
Boiling Point265–268°CDistillation at Reduced Pressure
Solubility in Water1.2 g/L (20°C)Gravimetric Analysis
LogP (Octanol-Water)1.8HPLC Retention Time
pKa3.1 (carboxyl group)Potentiometric Titration

The compound exhibits moderate lipophilicity, making it soluble in polar organic solvents like ethanol (∞), acetone (∞), and chloroform (150 g/L) .

Reactivity and Applications

Chemical Reactivity

  • Nucleophilic Substitution: The ester group undergoes hydrolysis to form 3,5-dimethylpicolinic acid under acidic or basic conditions .

  • Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis.

  • Electrophilic Aromatic Substitution: Methyl groups direct incoming electrophiles to the 4-position of the pyridine ring.

Pharmaceutical Applications

While direct studies on Methyl 3,5-dimethylpicolinate are scarce, structurally related picolinates show:

  • Antimicrobial Activity: Inhibition of bacterial efflux pumps (e.g., against Staphylococcus aureus) .

  • Enzyme Inhibition: Potential as a reversible inhibitor of monoamine oxidase (MAO) for neurological disorders.

ParameterValue
LD₅₀ (Oral, Rat)1,200 mg/kg
Skin IrritationMild
Environmental PersistenceLow (t₁/₂ = 7 days in soil)

Handling Precautions:

  • Use nitrile gloves and safety goggles.

  • Store in a cool, dry place away from oxidizers.

Future Research Directions

  • Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

  • Catalysis: Development of chiral derivatives for asymmetric synthesis.

  • Computational Modeling: DFT studies to predict reaction pathways with biomolecules.

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